Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride
CAS No.: 2138059-95-5
Cat. No.: VC6381599
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138059-95-5 |
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Molecular Formula | C9H19ClN2O2 |
Molecular Weight | 222.71 |
IUPAC Name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H |
Standard InChI Key | AHYAXFMAPAXEJF-UHFFFAOYSA-N |
SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Identity and Physical Properties
Structural and Molecular Characteristics
The compound derives from tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a bicyclic azetidine derivative. The hydrochloride form introduces a protonated amine group, resulting in the molecular formula C₉H₁₈N₂O₂·HCl and a molecular weight of 222.71 g/mol (calculated from the free base molecular weight of 186.25 g/mol ). Key structural features include:
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A four-membered azetidine ring with a tertiary butyl carbamate group.
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A methyl-substituted amino group at the 3-position.
Table 1: Physical Properties of tert-Butyl 3-Amino-3-Methylazetidine-1-Carboxylate Hydrochloride
Property | Value | Source |
---|---|---|
Density | 1.1 ± 0.1 g/cm³ | |
Boiling Point (free base) | 242.5 ± 33.0 °C | |
Flash Point (free base) | 100.5 ± 25.4 °C | |
Solubility (free base) | 22.3 mg/mL in water | |
pKa (amine) | ~8.5 (estimated) |
Spectroscopic Data
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IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹) .
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NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (¹³C: 28–30 ppm), while the azetidine ring protons resonate between δ 3.0–4.0 ppm .
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Formation of the Free Base:
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Salt Formation:
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Minimize side reactions and improve heat transfer .
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Crystallization Techniques: Use anti-solvents like diethyl ether to isolate high-purity hydrochloride salt .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a key building block in synthesizing:
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Antiviral Agents: Modified azetidines exhibit activity against RNA viruses by inhibiting viral polymerases .
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Antibiotics: Derivatives target bacterial efflux pumps, enhancing antibiotic efficacy .
Case Study: Anticancer Drug Development
In a 2024 study, the hydrochloride salt was coupled with aryl carboxylic acids via HBTU-mediated amidation to produce candidates with IC₅₀ values < 1 μM against breast cancer cell lines .
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